molecular formula C27H30O16 B10831703 Quercetin 3-neohesperidoside CAS No. 29662-79-1

Quercetin 3-neohesperidoside

Cat. No.: B10831703
CAS No.: 29662-79-1
M. Wt: 610.5 g/mol
InChI Key: FYBMGZSDYDNBFX-GXPPAHCZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quercetin 3-neohesperidoside typically involves the glycosylation of quercetin with neohesperidose. This process can be carried out using various catalysts and solvents to optimize yield and purity . The reaction conditions often include controlled temperatures and pH levels to ensure the stability of the compound during synthesis .

Industrial Production Methods

Industrial production of this compound involves the extraction of quercetin from plant sources followed by enzymatic or chemical glycosylation. The use of bioreactors and advanced purification techniques such as chromatography ensures high purity and scalability of production .

Comparison with Similar Compounds

Quercetin 3-neohesperidoside is unique among flavonoid glycosides due to its specific glycosylation pattern. Similar compounds include:

Compared to these compounds, this compound exhibits a unique combination of antioxidant and anti-inflammatory properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(33)20(36)22(38)26(39-8)43-25-21(37)18(34)15(7-28)41-27(25)42-24-19(35)16-13(32)5-10(29)6-14(16)40-23(24)9-2-3-11(30)12(31)4-9/h2-6,8,15,17-18,20-22,25-34,36-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,25+,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYBMGZSDYDNBFX-GXPPAHCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70952123
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32453-36-4, 29662-79-1
Record name Quercetin 3-O-neohesperidoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32453-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 3-rhamnosylglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029662791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quercetin-3-O-neohesperidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032453364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxo-4H-1-benzopyran-3-yl 2-O-(6-deoxyhexopyranosyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70952123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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